

Application Notes and Protocols: SHS4121705 for Diet-Induced Obesity Models

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Compound of Interest

Compound Name: SHS4121705

Cat. No.: B3025871

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Introduction

SHS4121705 is a novel small-molecule mitochondrial uncoupler derived from the BAM15 scaffold. Mitochondrial uncouplers are a class of compounds being investigated as potential therapeutics for metabolic diseases, including obesity and nonalcoholic steatohepatitis (NASH). They function by dissipating the proton motive force across the inner mitochondrial membrane, leading to an increase in metabolic rate and energy expenditure. While **SHS4121705** demonstrated improved aqueous solubility and favorable pharmacokinetic properties compared to its predecessors, its efficacy in diet-induced obesity models has been found to be limited. These application notes provide a summary of the available data and protocols relevant to the study of **SHS4121705** in the context of diet-induced obesity.

Preclinical Data Summary

Initial studies on **SHS4121705** revealed promising characteristics for a therapeutic agent. As a hydroxyl derivative of the BAM15 scaffold, it exhibited enhanced aqueous solubility and pharmacokinetic parameters. However, subsequent in vivo studies in diet-induced obesity models did not show a significant effect on weight loss.

Table 1: Pharmacokinetic Properties of **SHS4121705**

Parameter	Value	Reference
Maximum Plasma Concentration (Cmax)	81 µM	[1]
Half-life (t1/2)	5.7 hours	[1]

Despite these favorable pharmacokinetics, research indicates that **SHS4121705** was not effective in obesity models[1]. The lack of efficacy is likely attributed to insufficient exposure in key metabolic tissues, such as white and brown adipose tissue. In contrast, a related compound, SHM115, which demonstrated significant exposure in these tissues, was effective in preventing diet-induced obesity[1].

Table 2: Efficacy of **SHS4121705** in Obesity Models

Model	Outcome	Putative Reason for Inefficacy	Reference
Diet-Induced Obesity (Mouse)	Not effective in preventing fat accumulation	Lack of significant exposure in white and brown adipose tissues	[1]

While not effective for obesity, **SHS4121705** did show a two-point reduction in the nonalcoholic fatty liver activity score in a STAM mouse model of NASH, suggesting potential therapeutic value for liver-specific pathologies[1].

Experimental Protocols

The following are generalized protocols for evaluating compounds like **SHS4121705** in a diet-induced obesity model. These are based on standard methodologies in the field.

Diet-Induced Obesity (DIO) Mouse Model Protocol

- Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
- Acclimation: Acclimate mice for at least one week upon arrival, with ad libitum access to standard chow and water.

- Diet Induction:
 - Divide mice into a control group (fed a standard chow diet, e.g., 10% kcal from fat) and a high-fat diet (HFD) group (e.g., 45-60% kcal from fat).
 - Maintain mice on their respective diets for 8-12 weeks to induce obesity. Monitor body weight and food intake weekly.
- Compound Administration:
 - Once a significant difference in body weight is observed between the chow and HFD groups, randomize the HFD mice into treatment groups (vehicle control and **SHS4121705**).
 - Administer **SHS4121705** or vehicle daily via oral gavage or as a food admixture. Dosing will depend on the specific experimental design and compound properties.
- Monitoring:
 - Continue to monitor body weight and food intake daily or weekly.
 - Perform metabolic assessments such as indirect calorimetry to measure energy expenditure and respiratory exchange ratio (RER).
 - Conduct glucose and insulin tolerance tests to assess metabolic function.
- Terminal Procedures:
 - At the end of the study (e.g., 4-8 weeks of treatment), collect terminal blood samples for analysis of metabolic markers (glucose, insulin, lipids).
 - Harvest and weigh key metabolic tissues, including liver, white adipose tissue (e.g., epididymal, subcutaneous), and brown adipose tissue.
 - A portion of the tissues can be fixed for histology, and another portion snap-frozen for molecular analyses (e.g., gene expression, protein levels).

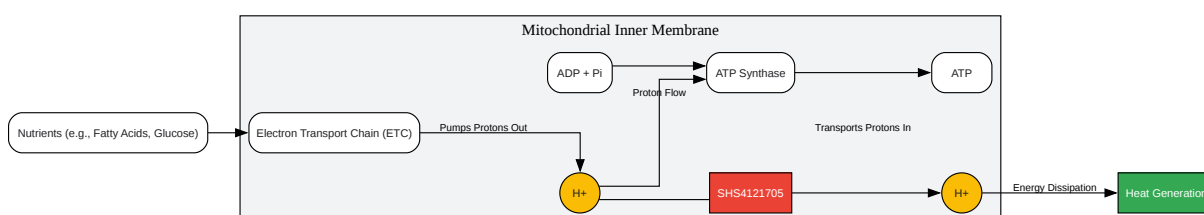
Assessment of Tissue Compound Exposure

To investigate the efficacy of a compound in specific tissues, it is crucial to determine its concentration in those tissues.

- **Sample Collection:** Following the final dose of the compound at a specified time point (e.g., corresponding to C_{max}), collect blood and harvest tissues of interest (e.g., liver, white adipose tissue, brown adipose tissue).
- **Sample Processing:** Homogenize the tissues in an appropriate buffer.
- **Analysis:** Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of the compound in the plasma and tissue homogenates.

Signaling Pathways and Mechanisms

Mitochondrial uncouplers like **SHS4121705** exert their effects by disrupting the electrochemical gradient across the inner mitochondrial membrane.



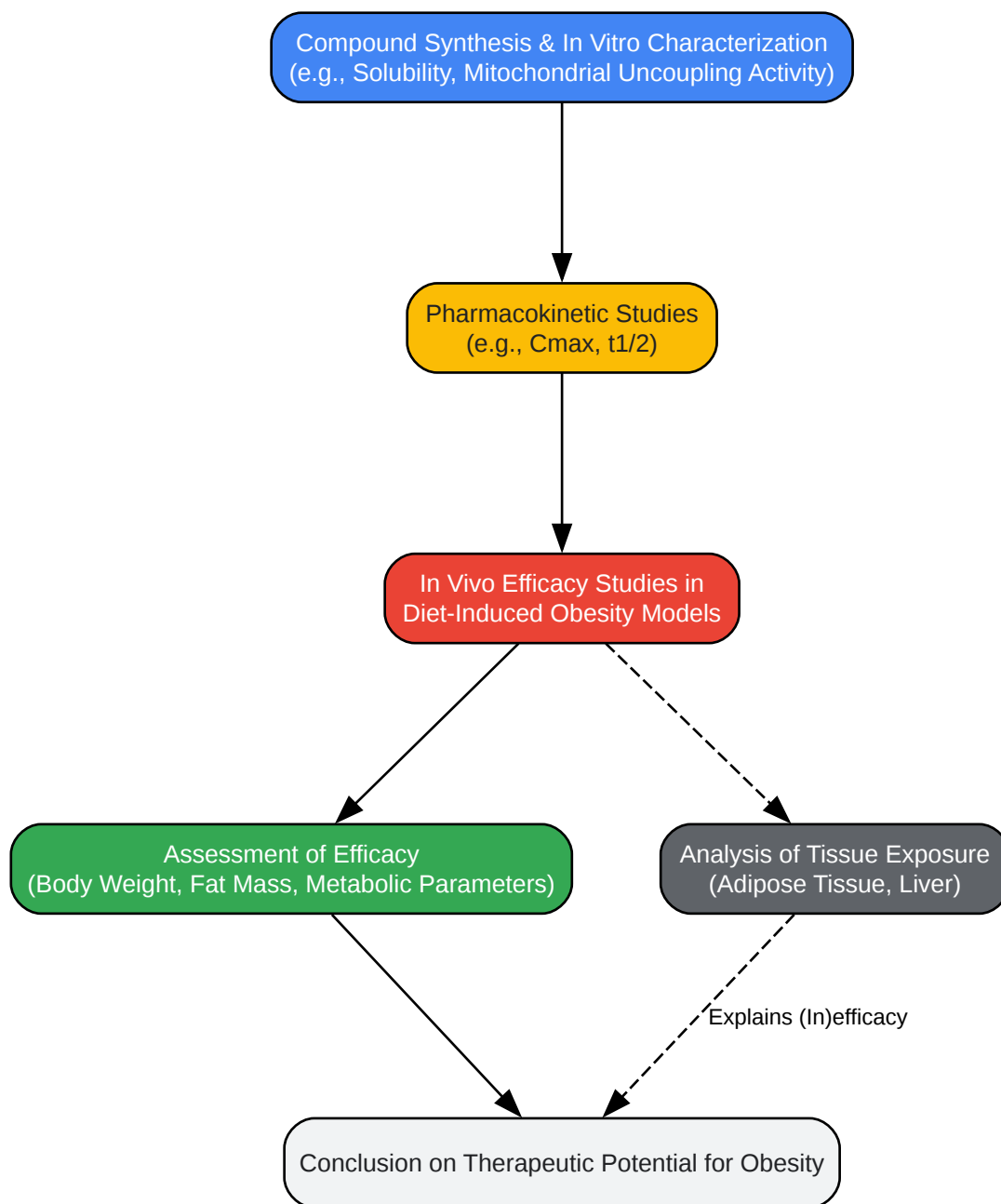
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Caption: Mechanism of mitochondrial uncoupling by **SHS4121705**.

The inefficacy of **SHS4121705** in adipose tissue suggests that its ability to execute this mechanism in the target cells for obesity treatment is limited.

Experimental Workflow and Logic

The evaluation of a potential anti-obesity compound like **SHS4121705** follows a logical progression from in vitro characterization to in vivo efficacy studies.



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References

- 1. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
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